Cosmomycin B'
Overview
Description
Cosmomycin B is an anthracycline antibiotic known for its potent antitumor properties. It is a member of the cosmomycin family, which includes several related compounds such as cosmomycin A, C, and D. These compounds are produced by the bacterium Streptomyces cosmosus and are characterized by their complex glycosylation patterns .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cosmomycin B is biosynthesized through a series of enzymatic reactions involving glycosyltransferases. The biosynthesis involves the attachment of trisaccharide chains at specific positions on the aglycone backbone. The process begins with the formation of a linear tetracyclic polyketide backbone, which is then glycosylated at the C-7 and C-10 positions .
Industrial Production Methods: Industrial production of cosmomycin B typically involves the fermentation of Streptomyces cosmosus in a controlled environment. The fermentation medium contains nutrients such as glucose, yeast extract, and mineral salts. The fermentation process is carried out in large bioreactors at a temperature of around 27°C for several days. After fermentation, the compound is extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Cosmomycin B undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The glycosylation reactions are particularly important for its biological activity, as they involve the attachment of sugar moieties to the aglycone backbone .
Common Reagents and Conditions:
Glycosylation: Enzymes such as glycosyltransferases are used to catalyze the attachment of sugar moieties.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to introduce hydroxyl groups.
Reduction: Reducing agents such as sodium borohydride can be used to reduce ketone groups to alcohols.
Major Products: The major products of these reactions include various glycosylated derivatives of cosmomycin B, each with distinct biological activities .
Scientific Research Applications
Cosmomycin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the biosynthesis of anthracyclines.
Biology: Cosmomycin B is used to study the differentiation of cells, particularly in the context of cancer research.
Medicine: Due to its potent antitumor properties, cosmomycin B is being investigated as a potential chemotherapeutic agent.
Mechanism of Action
Cosmomycin B is similar to other anthracyclines such as adriamycin and daunomycin. it is unique in its glycosylation pattern, which involves the attachment of specific sugar moieties at the C-7 and C-10 positions. This unique glycosylation pattern contributes to its distinct biological activities and makes it a valuable compound for research and therapeutic applications .
Comparison with Similar Compounds
- Adriamycin
- Daunomycin
- Aclacinomycin A1
- γ-Rhodomycin Y
- β-Rhodomycin S-2
Cosmomycin B stands out due to its unique glycosylation and potent antitumor properties, making it a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
10-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43NO12/c1-6-34(43)11-10-17-24(31(42)26-25(29(17)40)30(41)23-16(28(26)39)8-7-9-19(23)36)33(34)47-21-12-18(35(4)5)32(15(3)45-21)46-22-13-20(37)27(38)14(2)44-22/h7-9,14-15,18,20-22,27,32-33,36-38,40,42-43H,6,10-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXXPKFTDQISCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)O)N(C)C)C(=C5C(=C2O)C(=O)C6=C(C5=O)C=CC=C6O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908436 | |
Record name | 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-(2,6-dideoxyhexopyranosyl)-3-(dimethylamino)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103470-57-1 | |
Record name | Cosmomycin B' | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103470571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-(2,6-dideoxyhexopyranosyl)-3-(dimethylamino)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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